![molecular formula C12H10ClF3N2O2 B2469026 N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxoprolinamide CAS No. 1008654-00-9](/img/structure/B2469026.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxoprolinamide
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Overview
Description
Scientific Research Applications
Agrochemicals and Crop Protection
The trifluoromethylpyridine (TFMP) moiety plays a crucial role in protecting crops from pests. Notably, fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, has paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. These compounds are effective in safeguarding crops and enhancing agricultural productivity .
Pharmaceuticals
Several TFMP derivatives find applications in the pharmaceutical industry. Their unique physicochemical properties, stemming from the fluorine atom and the pyridine moiety, contribute to their biological activities. Currently, five pharmaceutical products containing the TFMP moiety have received market approval, and many more are undergoing clinical trials. Expect novel applications to emerge in this field .
Synthetic Intermediates
The synthesis of other compounds often involves TFMP derivatives as intermediates. For instance, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) serves as a key intermediate for fluazifop synthesis. Its straightforward one-step reaction yields this important building block .
Fungicidal Activity
While not directly related to the compound , it’s worth noting that certain pyrimidinamine derivatives containing trifluoromethyl groups exhibit fungicidal activity. The spatial configuration of carbon atoms connected to specific substituents significantly influences their effectiveness .
Clinical Trials and Future Prospects
As research continues, we anticipate discovering additional applications for TFMP derivatives. Their versatility and unique properties position them as promising candidates for addressing various challenges in agriculture, medicine, and materials science.
Mechanism of Action
Target of Action
The primary target of N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxoprolinamide is Thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair.
Mode of Action
It is believed to interact with its target, thymidylate synthase, leading to changes in the enzyme’s function . This interaction could potentially inhibit the synthesis of dTMP, thereby affecting DNA replication and repair.
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3N2O2/c13-7-2-1-6(12(14,15)16)5-9(7)18-11(20)8-3-4-10(19)17-8/h1-2,5,8H,3-4H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZJHHBYMUBOES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxoprolinamide |
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